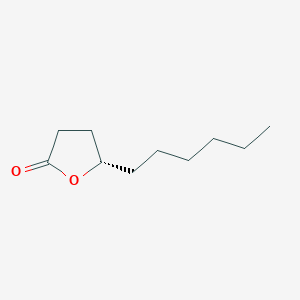
(5S)-5-hexyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5-hexyloxolan-2-one, also known as 5-Hydroxy-2-hexanone, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic organic compound that belongs to the family of lactones, which are widely used in the food and fragrance industry.
Mécanisme D'action
The mechanism of action of (5S)-5-hexyloxolan-2-one is not well understood, but it is believed to interact with specific receptors or enzymes in the body, leading to its biological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, suggesting its potential as an antimicrobial agent. It has also been found to induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antitumor agent.
Biochemical and physiological effects:
(5S)-5-hexyloxolan-2-one has been found to exhibit various biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been reported to modulate the expression of specific genes and proteins in the body, leading to its biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5S)-5-hexyloxolan-2-one in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
Future research on (5S)-5-hexyloxolan-2-one could focus on exploring its potential as an antimicrobial and antitumor agent, as well as its applications in materials science and nanotechnology. Further studies could also investigate its mechanism of action and potential side effects, as well as its interactions with other drugs and compounds.
Méthodes De Synthèse
The synthesis of (5S)-5-hexyloxolan-2-one involves the reaction of hexanoic acid with 2,3-epoxy-1-propanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an acid-catalyzed ring-opening of the epoxide, followed by intramolecular cyclization to form the lactone ring.
Applications De Recherche Scientifique
(5S)-5-hexyloxolan-2-one has been extensively studied for its potential applications in various fields, including food and fragrance industry, pharmaceuticals, and materials science. In the food and fragrance industry, it is used as a flavoring agent due to its fruity and caramel-like odor. In the pharmaceutical industry, it has been found to exhibit antimicrobial and antitumor properties. In materials science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers.
Propriétés
Numéro CAS |
107797-27-3 |
|---|---|
Nom du produit |
(5S)-5-hexyloxolan-2-one |
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(5S)-5-hexyloxolan-2-one |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3/t9-/m0/s1 |
Clé InChI |
IFYYFLINQYPWGJ-VIFPVBQESA-N |
SMILES isomérique |
CCCCCC[C@H]1CCC(=O)O1 |
SMILES |
CCCCCCC1CCC(=O)O1 |
SMILES canonique |
CCCCCCC1CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



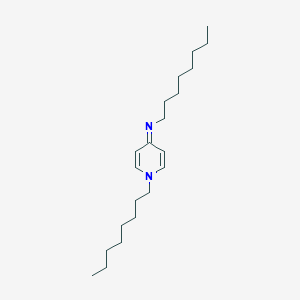

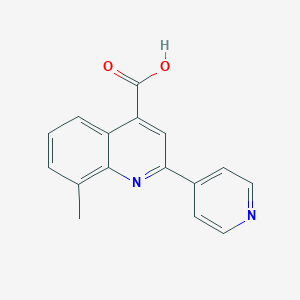
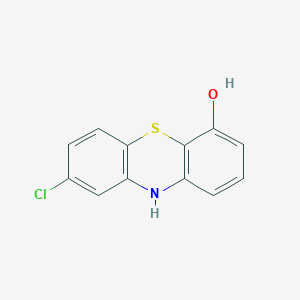


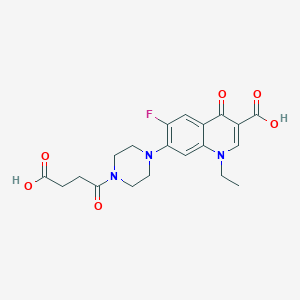
![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
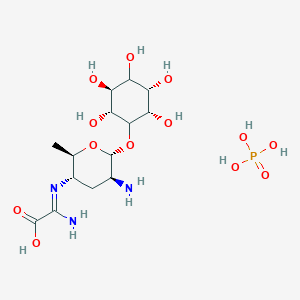
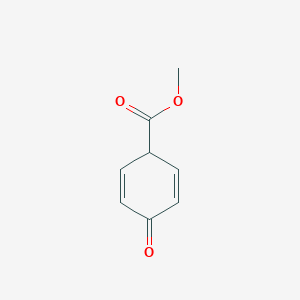
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
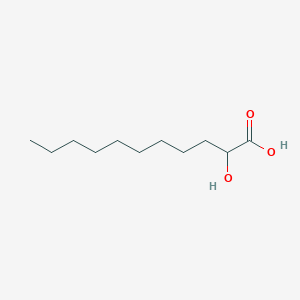
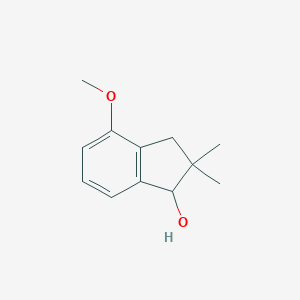
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)